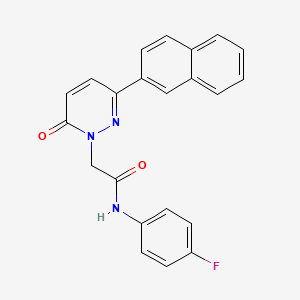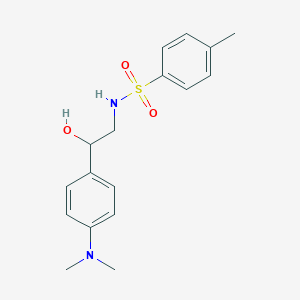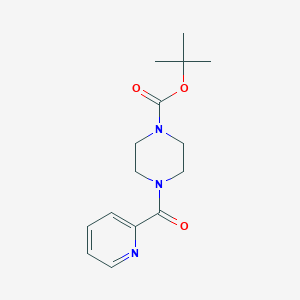![molecular formula C9H10F3N3O2 B2940684 Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate CAS No. 883010-89-7](/img/structure/B2940684.png)
Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic analog of curcumin, a natural compound found in turmeric. EF24 has been found to exhibit a range of biological activities, making it a promising candidate for various biomedical applications.
Mécanisme D'action
EF24 exerts its biological effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. EF24 also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
EF24 has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. EF24 has also been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages as a research tool. It is a synthetic compound with well-defined chemical properties, making it easy to synthesize and purify. EF24 also exhibits potent biological activity at low concentrations, making it a cost-effective research tool. However, EF24 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. EF24 also exhibits some toxicity at high concentrations, which can limit its use in certain in vivo studies.
Orientations Futures
There are several future directions for research on EF24. One area of research is the development of EF24-based cancer therapies. EF24 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of EF24-based treatments for neurodegenerative diseases. EF24 has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of EF24, which could lead to the development of more potent and selective analogs.
Méthodes De Synthèse
EF24 can be synthesized through a multi-step process involving the reaction of 2,4-difluoropyridine with hydrazine hydrate, followed by the reaction with ethyl chloroformate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
EF24 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EF24 is in cancer therapy. EF24 has been found to exhibit potent anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
ethyl N-[[4-(trifluoromethyl)pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-2-17-8(16)15-14-7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDHBOLSKUAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=NC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)

![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)
![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)


![ethyl 2-[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2940611.png)

![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)

![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)


![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2940623.png)